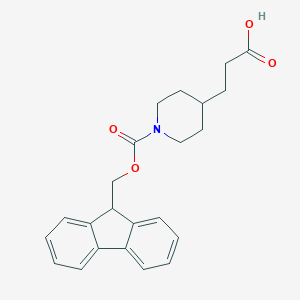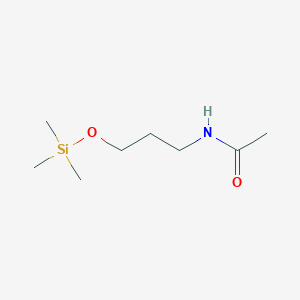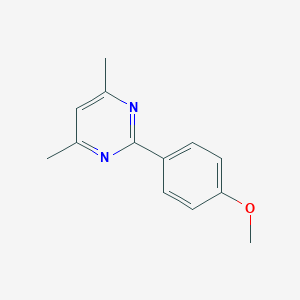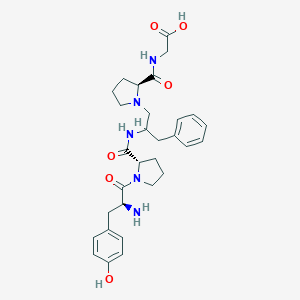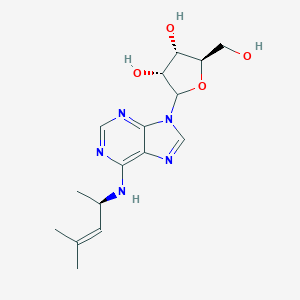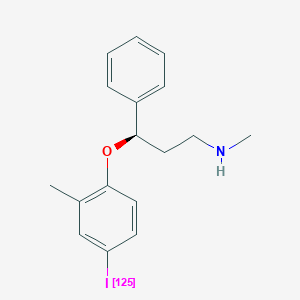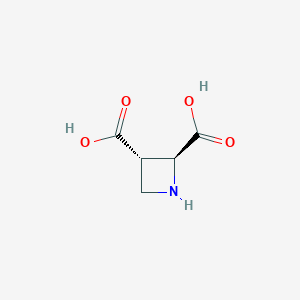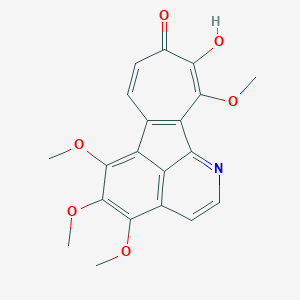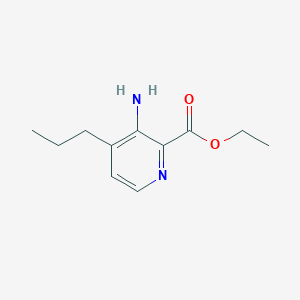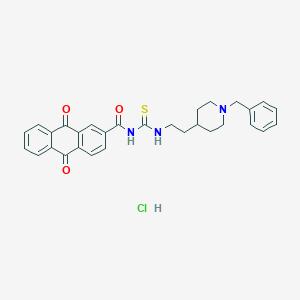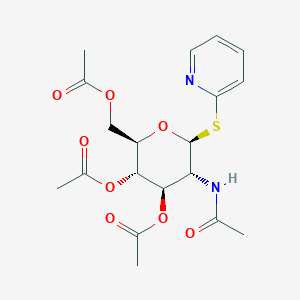
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside, also known as PTG, is a chemical compound that has been widely used in scientific research due to its unique properties. PTG is a thioglycoside derivative that has a pyridyl group at the 2-position and an acetamido group at the 2-position of the pyranose ring. It is a white crystalline powder that is soluble in water and organic solvents. PTG has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in different fields.
作用機序
The mechanism of action of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside is not fully understood, but it is believed to involve the inhibition of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been shown to inhibit several glycosidases, including beta-glucosidase, beta-galactosidase, and alpha-fucosidase. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has also been shown to modulate the activity of glycosyltransferases, which are enzymes that catalyze the transfer of sugar residues from donor substrates to acceptor substrates.
生化学的および生理学的効果
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has also been shown to have anti-inflammatory and antioxidant properties. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been used in various in vitro and in vivo studies to investigate its effects on different biological systems, such as cancer cells, immune cells, and animal models of disease.
実験室実験の利点と制限
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has several advantages for lab experiments, including its stability, solubility, and specificity for glycosidases and glycosyltransferases. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside is also relatively easy to synthesize and purify. However, 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has some limitations, including its toxicity at high concentrations and its potential for non-specific binding to other proteins and molecules.
将来の方向性
There are several future directions for the use of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside in scientific research. One direction is the development of new 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside derivatives with improved properties, such as increased stability and specificity. Another direction is the investigation of the role of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside in different biological processes, such as cell signaling and metabolism. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside may also have potential applications in drug delivery and imaging, as well as in the development of new therapies for diseases.
合成法
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside can be synthesized by several methods, including chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. The chemical synthesis of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside involves the reaction of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-D-glucopyranoside with 2-pyridylboronic acid in the presence of a palladium catalyst. The enzymatic synthesis of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside involves the use of a recombinant enzyme, such as a glycosyltransferase, to catalyze the reaction between the donor and acceptor substrates. The chemoenzymatic synthesis of 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside involves the combination of chemical and enzymatic methods to produce the compound.
科学的研究の応用
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been used in various scientific research applications, including chemical biology, glycobiology, and drug discovery. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has been used as a tool to study the role of carbohydrates in biological processes, such as protein-carbohydrate interactions and cell signaling pathways. 2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside has also been used to develop new drugs and therapies for diseases, such as cancer and viral infections.
特性
CAS番号 |
148731-71-9 |
|---|---|
製品名 |
2-Pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside |
分子式 |
C19H24N2O8S |
分子量 |
440.5 g/mol |
IUPAC名 |
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-pyridin-2-ylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C19H24N2O8S/c1-10(22)21-16-18(28-13(4)25)17(27-12(3)24)14(9-26-11(2)23)29-19(16)30-15-7-5-6-8-20-15/h5-8,14,16-19H,9H2,1-4H3,(H,21,22)/t14-,16-,17-,18-,19+/m1/s1 |
InChIキー |
CIMMAOWKSJKPKK-SJQORLFUSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC2=CC=CC=N2)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)NC1C(C(C(OC1SC2=CC=CC=N2)COC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)NC1C(C(C(OC1SC2=CC=CC=N2)COC(=O)C)OC(=O)C)OC(=O)C |
同義語 |
2-pyridyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thioglucopyranoside PATAD-1-thio-D-glucopyranoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




